
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine is a chemical compound with the molecular formula C7H8BrN3O It is known for its unique structure, which includes a brominated pyrazine ring and an oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine typically involves the reaction of 5-bromo-2-pyrazinecarboxylic acid with appropriate reagents to form the desired oxetane ring. One common method includes the use of azetidin-3-ol as a starting material, which undergoes bromination and subsequent cyclization to form the oxetane ring .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including bromination and cyclization reactions, under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxetanone derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation Reactions: Products include oxetanone derivatives.
Reduction Reactions: Products include amine derivatives.
Applications De Recherche Scientifique
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine involves its interaction with specific molecular targets. The brominated pyrazine ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The oxetane ring may also play a role in the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(5-Bromo-2-pyrazinyl)oxy]-N,N-dimethyl-1-propanamine
- [(3-Amino-5-bromo-2-pyrazinyl)ethynyl]sodium
- 3-Bromo-N-(5-bromo-2-pyrazinyl)-4-methylbenzamide
Uniqueness
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine is unique due to its combination of a brominated pyrazine ring and an oxetane ring. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C7H8BrN3O |
|---|---|
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
3-(5-bromopyrazin-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C7H8BrN3O/c8-6-2-10-5(1-11-6)7(9)3-12-4-7/h1-2H,3-4,9H2 |
Clé InChI |
ZMTYRSJPDGFASA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C2=CN=C(C=N2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


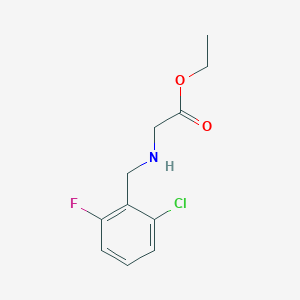
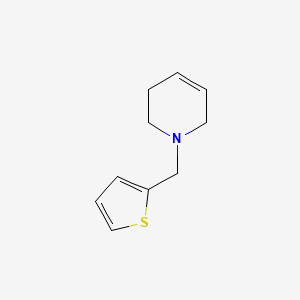
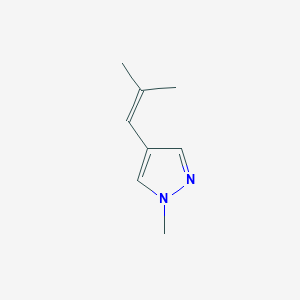
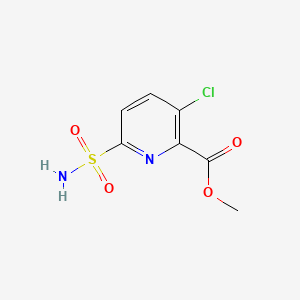
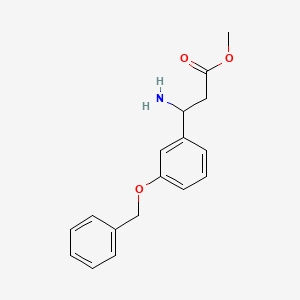
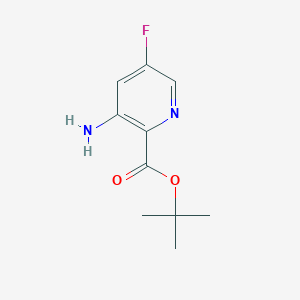
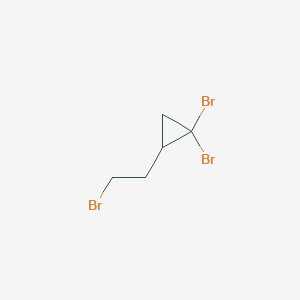

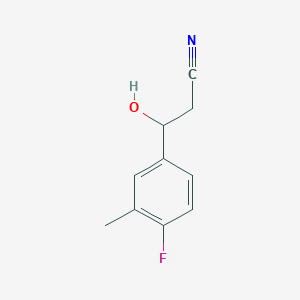
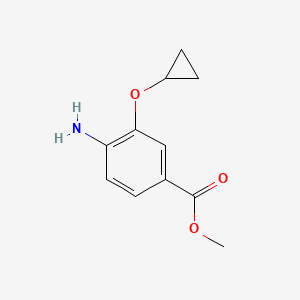
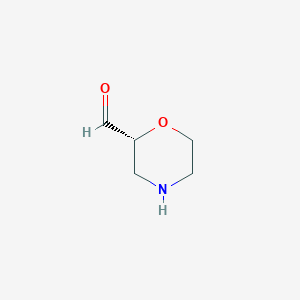
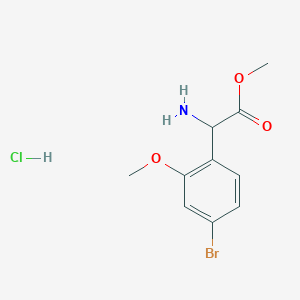
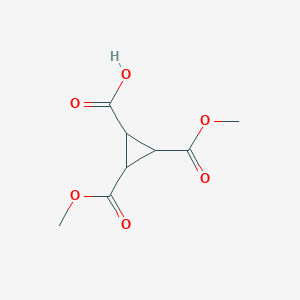
![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B13512126.png)
